2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Benzothiadiazine Core: : The synthesis begins with the preparation of the benzothiadiazine core. This can be achieved by reacting 2-aminobenzenesulfonamide with a suitable chlorinating agent, such as thionyl chloride, to form the corresponding sulfonyl chloride. This intermediate is then cyclized with a suitable base to form the benzothiadiazine core.
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Introduction of the Chloro Group: : The chloro group is introduced by reacting the benzothiadiazine core with a chlorinating agent, such as phosphorus oxychloride, under controlled conditions.
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Thioether Formation: : The thioether linkage is formed by reacting the chlorinated benzothiadiazine with a suitable thiol, such as 2-mercaptoacetic acid, under basic conditions.
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Amide Formation: : The final step involves the formation of the amide linkage by reacting the thioether intermediate with 2-methoxyaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can occur at the nitro group, if present, using reducing agents such as sodium borohydride or catalytic hydrogenation.
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Substitution: : The chloro group in the benzothiadiazine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydroxylamines
Substitution: Substituted benzothiadiazine derivatives
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
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Biology: : It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
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Industry: : It is used in the development of new materials with specific properties, such as conductivity and stability, for use in electronic devices.
Mechanism of Action
The mechanism of action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds share the benzothiadiazine core and have similar biological activities, such as antifungal and antibacterial properties.
6,7-Disubstituted 4H-1,2,4-benzothiadiazine 1,1-dioxides: These derivatives have been studied for their potential as potassium channel openers and enzyme inhibitors.
Uniqueness
2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the thioether linkage enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S2/c1-24-13-5-3-2-4-11(13)18-15(21)9-25-16-19-12-7-6-10(17)8-14(12)26(22,23)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMAQZMASYGEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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